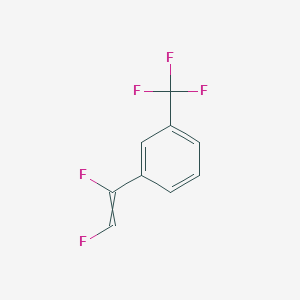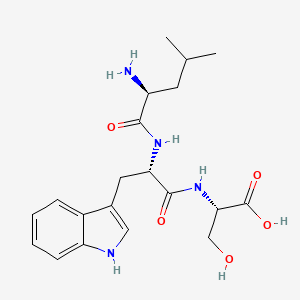![molecular formula C32H23P B14243577 Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- CAS No. 405919-42-8](/img/structure/B14243577.png)
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a phenanthrene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- typically involves the reaction of 2-bromochlorobenzene with 9-bromophenanthrene and diphenylchlorophosphine. The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling reaction . The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or xylene
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenanthrene moiety provides additional stability and electronic properties to the complexes, enhancing their reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the phenanthrene moiety, resulting in different electronic properties and reactivity.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic effects.
Dicyclohexylphosphine: Features cyclohexyl groups, providing different steric hindrance and solubility properties.
The uniqueness of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- lies in its combination of phenanthrene and phenyl groups, which impart distinct electronic and steric characteristics, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
405919-42-8 |
|---|---|
Formule moléculaire |
C32H23P |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2-phenanthren-9-ylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C32H23P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h1-23H |
Clé InChI |
RYSSNRHEVRMTJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



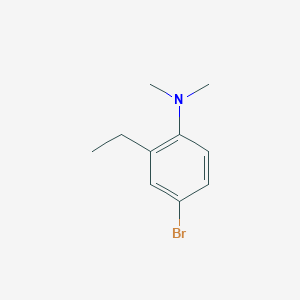
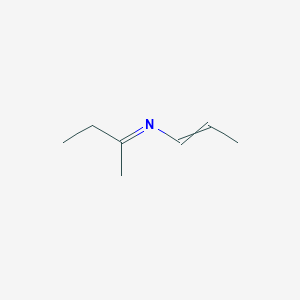
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
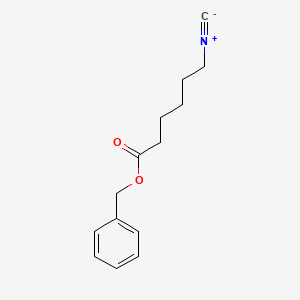

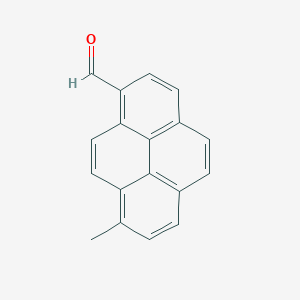

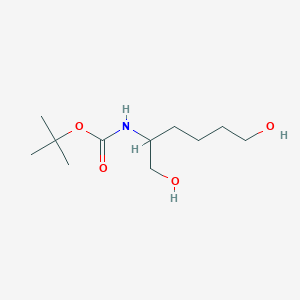
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

